molecular formula C18H17NO4S B8233983 Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

Cat. No.: B8233983
M. Wt: 343.4 g/mol
InChI Key: PKUWHRPKSFOEFG-UHFFFAOYSA-N
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Description

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is a chemical compound with the molecular formula C18H17NO4S. It is known for its role as an impurity in the synthesis of Palbociclib, a drug used in cancer treatment . The compound is characterized by its complex structure, which includes an isoxazole ring, a phenyl group, and a benzenesulfonate ester.

Preparation Methods

The synthesis of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate typically involves multiple steps. One common method includes the reaction of 5-methyl-3-phenylisoxazole with ethyl 4-bromobenzenesulfonate under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: As an impurity in Palbociclib synthesis, it is relevant in pharmaceutical research and quality control.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate can be compared with other isoxazole derivatives, such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific use as a Palbociclib impurity and its distinct ester functional group.

Properties

IUPAC Name

ethyl 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-3-22-24(20,21)16-11-9-14(10-12-16)17-13(2)23-19-18(17)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUWHRPKSFOEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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